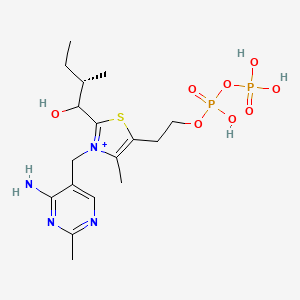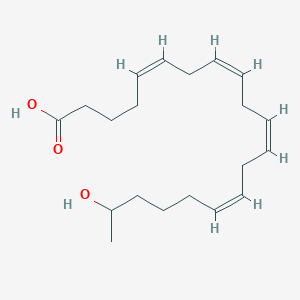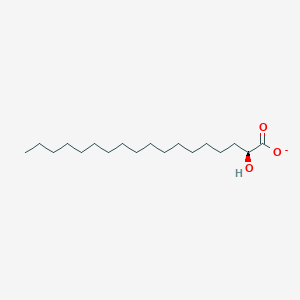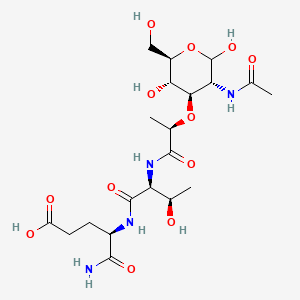
Temurtide
Descripción general
Descripción
TEMURTIDE, también conocido como N-acetilmuramil-treonil-isoglutamina, es un análogo sintético del dipéptido muramyl. Es un compuesto que ha despertado un interés significativo debido a sus propiedades inmunomoduladoras. This compound es conocido por su capacidad para mejorar tanto las respuestas inmunitarias mediadas por células como las humorales, lo que lo convierte en un componente valioso en las formulaciones de adyuvantes de vacunas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de TEMURTIDE implica múltiples pasos, comenzando con la preparación del núcleo dipéptido muramyl. El núcleo se sintetiza mediante una serie de reacciones de acoplamiento de péptidos, donde los aminoácidos específicos se añaden secuencialmente para formar la cadena peptídica deseada. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida y la N-hidroxisuccinimida, junto con grupos protectores para garantizar reacciones selectivas .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando sintetizadores de péptidos automatizados. El producto final se purifica mediante técnicas como la cromatografía líquida de alta resolución para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
TEMURTIDE experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades.
Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales específicos se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, a menudo involucrando temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de this compound oxidados, mientras que la reducción puede producir formas reducidas con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
TEMURTIDE tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo en estudios de síntesis y modificación de péptidos.
Biología: Sus propiedades inmunomoduladoras lo convierten en un valioso en la investigación sobre los mecanismos de respuesta inmunitaria.
Medicina: this compound se explora como un adyuvante en formulaciones de vacunas para mejorar las respuestas inmunitarias.
Industria: Se utiliza en el desarrollo de agentes inmunoterapéuticos y herramientas de diagnóstico.
Mecanismo De Acción
TEMURTIDE ejerce sus efectos al interactuar con receptores específicos en las células inmunitarias. Activa los macrófagos y las células dendríticas, lo que lleva a la producción de citocinas y otros mediadores inmunitarios. Esta activación mejora tanto las respuestas inmunitarias mediadas por células como las humorales, lo que convierte a this compound en un adyuvante eficaz en las vacunas .
Comparación Con Compuestos Similares
Compuestos similares
N-acetilmuramil-L-alanil-D-isoglutamina: Otro análogo del dipéptido muramyl con propiedades inmunomoduladoras similares.
N-acetil-4,6-di-O-octanoil-D-muramil-L-alanil-D-isoglutamina: Un compuesto con buena actividad adyuvante pero diferentes perfiles de solubilidad y toxicidad.
Singularidad
TEMURTIDE es único debido a su actividad adyuvante superior y la ausencia de efectos secundarios como la pirogenicidad y la uveítis. Su solubilidad en soluciones acuosas también lo hace más versátil para su uso en varias formulaciones .
Propiedades
IUPAC Name |
(4R)-4-[[(2S,3R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O12/c1-7(26)13(19(33)23-10(17(21)31)4-5-12(28)29)24-18(32)8(2)35-16-14(22-9(3)27)20(34)36-11(6-25)15(16)30/h7-8,10-11,13-16,20,25-26,30,34H,4-6H2,1-3H3,(H2,21,31)(H,22,27)(H,23,33)(H,24,32)(H,28,29)/t7-,8-,10-,11-,13+,14-,15-,16-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYIUAIQSRVQR-BLNLWOAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an emulsion-based adjuvant formulation for Temurtide in vaccine development?
A1: While the provided abstract does not delve into the specifics of this compound's mechanism of action, it highlights a crucial aspect of its application: formulation. Developing an emulsion-based adjuvant formulation for this compound is significant for several reasons:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




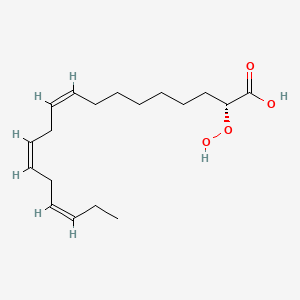




![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
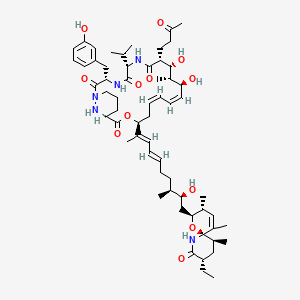
![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)
